molecular formula C10H12N2O B146831 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol CAS No. 138023-42-4

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol

Cat. No. B146831
M. Wt: 176.21 g/mol
InChI Key: RSJBFPXRLGYGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, also known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of reactive oxygen species, and the modulation of cytokine production. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.

Advantages And Limitations For Lab Experiments

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has some limitations, including its instability in acidic conditions and its low bioavailability.

Future Directions

There are several future directions for the research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, including the development of novel synthetic methods for 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives with improved biological activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives can also be used as probes to study the mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its potential targets. Furthermore, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be incorporated into various materials, including polymers and nanoparticles, for various applications, including drug delivery and sensing.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has provided insights into its mechanism of action and its biochemical and physiological effects. Further research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its derivatives can lead to the development of novel therapeutic agents and materials with improved properties.

Synthesis Methods

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be synthesized using various methods, including the reduction of 2,3-dihydroquinoxaline-6-carboxylic acid and the condensation of 1,2-diaminobenzene with glyoxylic acid. However, the most commonly used method involves the reduction of 2,3-dihydroquinoxaline-6-nitro-5-carboxylic acid using palladium on carbon.

Scientific Research Applications

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

138023-42-4

Product Name

2,3-Dihydro-1,4-ethanoquinoxalin-5-ol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol

InChI

InChI=1S/C10H12N2O/c13-9-3-1-2-8-10(9)12-6-4-11(8)5-7-12/h1-3,13H,4-7H2

InChI Key

RSJBFPXRLGYGJS-UHFFFAOYSA-N

SMILES

C1CN2CCN1C3=C2C(=CC=C3)O

Canonical SMILES

C1CN2CCN1C3=C2C(=CC=C3)O

Origin of Product

United States

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